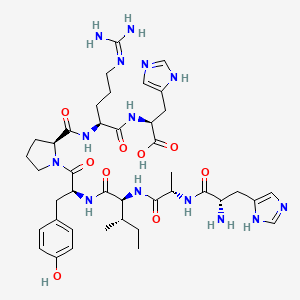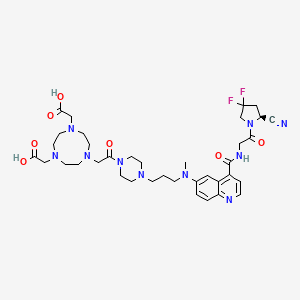
Psma-bch
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prostate-specific membrane antigen (PSMA) is a type II transmembrane glycoprotein that is highly expressed in prostate cancer cells. PSMA-BCH is a compound that targets PSMA and is used in positron emission tomography (PET) imaging for the detection and monitoring of prostate cancer. This compound has shown high specificity and stability, making it a valuable tool in the diagnosis and treatment of prostate cancer .
準備方法
Synthetic Routes and Reaction Conditions: PSMA-BCH can be synthesized by reacting this compound precursor with aluminum chloride and potassium biphthalate in the presence of no-carrier-added fluorine-18. The reaction is carried out at 110°C for 15 minutes. The product is then purified using a Sep-Pak Light C18 column and filtered through a 0.22 μm sterile filter to obtain Al-18F-PSMA-BCH .
Industrial Production Methods: The industrial production of this compound involves the same synthetic route as described above but on a larger scale. The process is optimized to ensure high radiochemical yield and purity. Automated synthesis methods are being developed to streamline the production process and ensure consistency in the quality of the final product .
化学反応の分析
Types of Reactions: PSMA-BCH primarily undergoes binding reactions with PSMA-expressing cells. It does not undergo significant oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include this compound precursor, aluminum chloride, potassium biphthalate, and no-carrier-added fluorine-18. The reaction conditions involve heating the mixture at 110°C for 15 minutes .
Major Products Formed: The major product formed from the synthesis of this compound is Al-18F-PSMA-BCH, which is used for PET imaging of prostate cancer .
科学的研究の応用
PSMA-BCH has several scientific research applications, particularly in the field of medical imaging. It is used in PET imaging to detect and monitor prostate cancer. The compound has shown high specificity for PSMA-expressing cells, making it a valuable tool for identifying tumor lesions and guiding targeted biopsies . Additionally, this compound is being investigated for its potential use in other types of cancer that express PSMA, as well as in the development of new radiopharmaceuticals .
作用機序
PSMA-BCH exerts its effects by binding to PSMA, which is overexpressed in prostate cancer cells. The binding affinity of this compound to PSMA is high, with a dissociation constant (Kd) of 2.90 ± 0.83 nM . Once bound, this compound is internalized by the cancer cells, allowing for the accumulation of radioactivity within the tumor. This accumulation can be detected using PET imaging, providing a clear visualization of the tumor .
類似化合物との比較
PSMA-BCH is similar to other PSMA-targeted radiopharmaceuticals, such as PSMA-617 and PSMA-11. this compound has shown lower uptake in the liver compared to PSMA-617, which may result in better imaging quality and reduced background noise . Additionally, this compound has demonstrated high stability and specificity, making it a promising candidate for further development and clinical use .
List of Similar Compounds:- PSMA-617
- PSMA-11
- PSMA-NF
- PSMA-FAP heterodimers
This compound stands out due to its high specificity, stability, and lower liver uptake, making it a valuable tool in the diagnosis and treatment of prostate cancer.
特性
分子式 |
C45H64N8O14 |
|---|---|
分子量 |
941.0 g/mol |
IUPAC名 |
(2S)-2-[[(1S)-5-[[(2S)-2-[[4-[[[2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetyl]amino]methyl]cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C45H64N8O14/c54-37(26-51-17-19-52(27-39(57)58)21-22-53(20-18-51)28-40(59)60)47-25-29-8-12-32(13-9-29)41(61)48-36(24-30-10-11-31-5-1-2-6-33(31)23-30)42(62)46-16-4-3-7-34(43(63)64)49-45(67)50-35(44(65)66)14-15-38(55)56/h1-2,5-6,10-11,23,29,32,34-36H,3-4,7-9,12-22,24-28H2,(H,46,62)(H,47,54)(H,48,61)(H,55,56)(H,57,58)(H,59,60)(H,63,64)(H,65,66)(H2,49,50,67)/t29?,32?,34-,35-,36-/m0/s1 |
InChIキー |
RNAPMUOYIJWPGN-WLZYSWRGSA-N |
異性体SMILES |
C1CC(CCC1CNC(=O)CN2CCN(CCN(CC2)CC(=O)O)CC(=O)O)C(=O)N[C@@H](CC3=CC4=CC=CC=C4C=C3)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O |
正規SMILES |
C1CC(CCC1CNC(=O)CN2CCN(CCN(CC2)CC(=O)O)CC(=O)O)C(=O)NC(CC3=CC4=CC=CC=C4C=C3)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



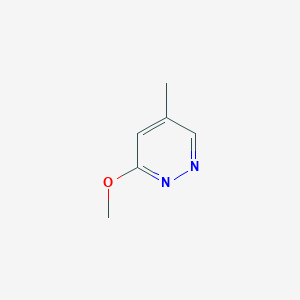
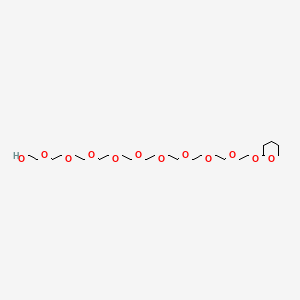


![1-(Carboxymethyl)-1H-benzo[g]indole-2-carboxylic acid](/img/structure/B11928186.png)
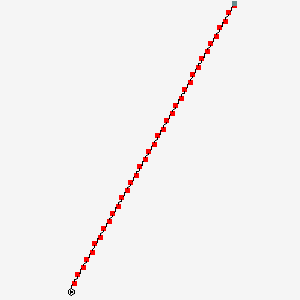
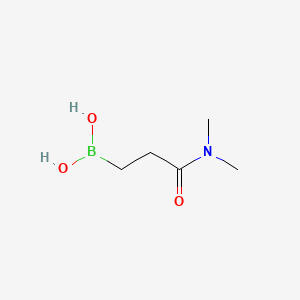


![[1-benzyl-1-[(4R,5R)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-diphenyl-phosphane;(1Z,5Z)-cycloocta-1,5-diene;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B11928215.png)
![3,6-Di-1-azetidinyl-9-[5-[[2-[2-[2-[2-azidoethoxy]ethoxy]ethoxy]ethyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt](/img/structure/B11928220.png)
